2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrazine
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Overview
Description
2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrazine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazine ring linked to a piperidine moiety through an ether bond, with a thiadiazole substituent adding to its chemical diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrazine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazine ring, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The thiadiazole group is then incorporated via cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to streamline the process and reduce production costs. Additionally, purification steps like recrystallization and chromatography are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the pyrazine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrazine
- 2-{[1-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrazine
Uniqueness
Compared to similar compounds, 2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrazine may exhibit unique properties due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(4-propylthiadiazol-5-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-2-3-12-14(23-19-18-12)15(21)20-8-4-11(5-9-20)22-13-10-16-6-7-17-13/h6-7,10-11H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPFSBGTQMXXOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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